N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride
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Overview
Description
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a benzamide moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linkage.
Amidation: The final step involves the reaction of the alkylated intermediate with 3-methylbenzoyl chloride to form the desired benzamide compound.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent recovery systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reductive conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and modulating biological pathways, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain enzymes or receptors, offering potential treatments for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride
- N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride
Uniqueness
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its pharmacological profile and make it a more effective candidate for certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-17-4-3-5-18(16-17)21(25)22-10-11-23-12-14-24(15-13-23)29(26,27)20-8-6-19(28-2)7-9-20;/h3-9,16H,10-15H2,1-2H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGFMFLGDWASQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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